CobC protein
Description
Properties
CAS No. |
132052-17-6 |
|---|---|
Molecular Formula |
C5H3BrClNO |
Synonyms |
CobC protein |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Cobc
Gene Locus and Genomic Context of cobC
The cobC gene is typically found within a larger cluster of genes dedicated to cobalamin biosynthesis, commonly referred to as the cob operon. The specific location and context of cobC can vary significantly between different bacterial species, reflecting divergent evolutionary paths for this essential metabolic pathway.
In Salmonella enterica, most genes for cobalamin synthesis are located in a single large operon at minute 41 of the chromosome. harvard.edu Specifically, the cobC gene has been mapped and is positioned adjacent to the cobD gene. nih.gov The two genes are transcribed divergently, meaning they are transcribed in opposite directions from a shared regulatory region, which suggests a coordinated but complex control mechanism. nih.gov
In contrast, the genetic organization in Pseudomonas denitrificans, an industrial producer of vitamin B12, is different. Here, the cob genes are spread across two clusters, which are organized into eight distinct operons. oup.com The cobC gene is located on a 5.4-kilobase DNA fragment that also contains four other cob genes (cobA, cobB, cobD, and cobE), with some showing characteristics of being translationally coupled. nih.govnih.gov Translational coupling, where the start and stop codons of adjacent genes overlap, is also observed in organisms like Ensifer adhaerens, where the cobA, cobB, and cobC genes are linked in this manner, ensuring their proteins are produced in a coordinated fashion. researchgate.net
This organization highlights a key aspect of prokaryotic genomes, where genes involved in a common pathway are often physically clustered, allowing for efficient co-regulation. nih.govconsensus.app
| Organism | Gene Locus | Genomic Context | Reference |
|---|---|---|---|
| Salmonella enterica | Minute 41 on the chromosome | Part of the large cob operon; divergently transcribed from the adjacent cobD gene with overlapping regulatory regions. | harvard.edunih.gov |
| Pseudomonas denitrificans | Located within one of two major cob gene clusters | Part of a smaller operon containing cobA, cobB, cobD, and cobE. Genes are arranged in eight operons across two clusters. | oup.comnih.gov |
| Escherichia coli | b0638 | Functions as an adenosylcobalamin/alpha-ribazole (B91677) phosphatase. | uniprot.org |
| Ensifer adhaerens | - | cobA, cobB, and cobC genes are adjacent with overlapping stop/start codons, indicating translational coupling. | researchgate.net |
Transcriptional Units and Promoter Architecture
The cobC gene is expressed as part of a transcriptional unit, which is the segment of DNA transcribed into a single RNA molecule. nih.govresearchgate.net In organisms like Salmonella, cobC belongs to the large, multi-gene cob operon. harvard.edunih.gov In Pseudomonas denitrificans, the B12 biosynthetic genes are organized into eight separate operons, indicating a more fragmented transcriptional landscape. oup.com
The promoter architecture—the collection of DNA sequences like the -10 and -35 boxes where RNA polymerase binds to initiate transcription—is fundamental to gene regulation. researchgate.net For cobC in Salmonella enterica, the promoter lies within the overlapping regulatory region shared with the cobD gene. nih.gov This bidirectional promoter region likely contains binding sites for various regulatory proteins that control the expression of both genes simultaneously. The regulation of such transcriptional units is often complex, involving elements that can either enhance or repress gene expression. nih.govkhanacademy.orgkhanacademy.org
Regulation of cobC Gene Expression
The expression of cobC is tightly regulated by a combination of environmental signals, metabolic feedback, and specific molecular machinery, including transcription factors and RNA-based regulators.
Cellular and environmental conditions play a significant role in modulating the expression of the cob operon, and by extension, the cobC gene.
Anaerobiosis: In Salmonella enterica, the de novo synthesis of coenzyme B12, and thus the expression of the cob operon, occurs under anaerobic (oxygen-free) conditions. asm.org
Redox State and Cyclic AMP: The expression is also influenced by the internal redox state of the cell and the levels of cyclic AMP (cAMP), a key signaling molecule in bacteria. harvard.edu
Cobalamin Levels: The end product of the pathway, adenosylcobalamin (a form of vitamin B12), acts as a direct modulator. High concentrations of cobalamin lead to the repression of the cob operon, a classic example of feedback inhibition to prevent overproduction. harvard.edunih.gov In P. denitrificans, the operons are switched off at a coenzyme B12 concentration of approximately 5 nM. oup.com
Nutrient Availability: While not directly demonstrated for cobC in all species, nutrient limitation has been shown to increase the expression of other bacterial genes, suggesting it can be a general environmental cue for metabolic gene regulation. nih.gov
The regulation of cobC expression involves both protein-based transcription factors and RNA-based regulatory elements known as riboswitches.
B12 Riboswitch: A primary mechanism for controlling cobalamin synthesis is the B12 riboswitch. This is a highly conserved structural element found in the 5' untranslated region (5'-UTR) of mRNA transcripts for cob genes in many bacteria, including Salmonella and Pseudomonas. oup.comnih.govresearchgate.net When coenzyme B12 binds directly to this RNA structure, it causes a conformational change. uzh.ch This change can either terminate transcription prematurely or block the ribosome binding site to prevent translation, effectively shutting down gene expression when B12 is abundant. nih.govresearchgate.net
Transcription Factors: In addition to riboswitches, protein transcription factors also regulate the cob operon. In Salmonella, the PocR protein is a known transcriptional activator for the cob operon. harvard.edu Transcription factors are proteins that bind to specific DNA sequences in or near promoter regions to control the rate of transcription. nih.govnih.gov The interplay between general transcription factors and specific regulators like PocR allows for a fine-tuned response to various cellular signals. nih.govkhanacademy.org
| Regulatory Element | Mechanism of Action | Affected Organisms | Reference |
|---|---|---|---|
| B12 Riboswitch | Binds coenzyme B12, causing a conformational change in mRNA that terminates transcription or blocks translation. | Salmonella enterica, Pseudomonas denitrificans, and many other prokaryotes. | oup.comnih.govresearchgate.net |
| PocR Protein | Acts as a transcriptional activator for the cob operon. | Salmonella enterica | harvard.edu |
| Anaerobiosis | Environmental condition that induces de novo synthesis of cobalamin. | Salmonella enterica | asm.org |
| Adenosylcobalamin | End-product of the pathway that acts as a ligand for the B12 riboswitch, causing feedback inhibition. | Widespread in prokaryotes. | harvard.edunih.gov |
Comparative Genomics of cobC Across Diverse Organisms
Comparative genomic analysis reveals significant diversity in the function, organization, and regulation of the cobC gene across different prokaryotes. This diversity suggests that the cobalamin biosynthetic pathway has been adapted to suit the specific metabolic needs and environments of various organisms. researchgate.netnih.gov
While the cobC gene is a conserved component of the B12 pathway, its precise enzymatic function can differ. In Salmonella enterica and Escherichia coli, the CobC protein functions as an adenosylcobalamin-5'-phosphate phosphatase. uniprot.orgasm.org This enzyme catalyzes the final step in the biosynthesis of adenosylcobalamin, removing a phosphate (B84403) group from its precursor. nih.govuniprot.org
However, in Pseudomonas denitrificans, genetic and biochemical data suggest a different role for the CobC product. Here, it is thought to be involved in an earlier stage of the pathway, specifically in the conversion of cobyric acid to cobinamide. nih.govnih.gov
The genomic arrangement of cob genes also varies. The high degree of similarity in the cob gene clusters of Ensifer adhaerens and Pseudomonas denitrificans suggests a shared evolutionary origin or the possibility of horizontal gene transfer between these species. nih.gov In contrast, the differences in gene content and organization between the cob operons of Salmonella and Pseudomonas indicate that the pathways themselves have diverged. harvard.edu These genomic differences are crucial for understanding the metabolic flexibility and evolutionary history of vitamin B12 synthesis in the microbial world. escholarship.orgresearchgate.net
Molecular Function and Enzymatic Mechanism of Cobc Protein
Catalytic Activity as a Phosphatase (EC 3.1.3.73)
CobC is classified as an adenosylcobalamin/α-ribazole phosphatase with the Enzyme Commission (EC) number 3.1.3.73. uniprot.orgwikipedia.orguniprot.org Its primary role is to catalyze the hydrolysis of a phosphate (B84403) group from its substrates, a critical step for the proper assembly and final form of coenzyme B₁₂. nih.govnih.gov
The CobC protein exhibits specificity for two primary substrates involved in the cobalamin biosynthetic pathway:
Adenosylcobalamin 5'-phosphate (AdoCbl-P): CobC catalyzes the dephosphorylation of AdoCbl-P to produce adenosylcobalamin (AdoCbl), which is the active coenzyme form of vitamin B₁₂. nih.govnih.govuniprot.org
α-ribazole 5'-phosphate: The enzyme also acts on α-ribazole 5'-phosphate, removing the phosphate group to yield α-ribazole. uniprot.orgwikipedia.orgmodelseed.org
The dephosphorylation of adenosylcobalamin-5'-phosphate is now understood to be the final step in the biosynthesis of adenosylcobalamin in Salmonella enterica. nih.govnih.gov
Table 1: Substrates and Products of the CobC-Catalyzed Reaction
| Substrate | Product |
|---|---|
| Adenosylcobalamin 5'-phosphate | Adenosylcobalamin (Coenzyme B₁₂) |
| α-ribazole 5'-phosphate | α-ribazole |
The dephosphorylation reaction catalyzed by CobC is a hydrolysis reaction, involving one molecule of the substrate and one molecule of water, yielding one molecule of the dephosphorylated product and one molecule of inorganic phosphate. uniprot.org
Reaction Stoichiometry: Substrate + H₂O → Product + Phosphate
Detailed enzyme kinetic parameters for the this compound, such as the Michaelis constant (K_m) and maximum velocity (V_max), are not extensively reported in publicly available scientific literature. This specific quantitative data is necessary to fully understand the enzyme's affinity for its substrates and its catalytic efficiency.
Detailed Enzymatic Mechanism
The precise catalytic mechanism of CobC has not been fully elucidated through specific studies on the protein itself. However, based on its homology to other phosphatases, particularly those in the haloacid dehalogenase (HAD) superfamily, a general mechanism can be inferred.
While specific site-directed mutagenesis studies on CobC to definitively identify its catalytic residues are not widely documented, analysis of its amino acid sequence and comparison with other HAD superfamily phosphatases suggest that conserved aspartate residues are crucial for its catalytic activity. In many members of this superfamily, a nucleophilic aspartate in the active site attacks the phosphorus atom of the substrate, forming a covalent aspartyl-phosphate intermediate. A second aspartate residue is proposed to act as a general acid/base catalyst, protonating the leaving group and subsequently activating a water molecule for the hydrolysis of the intermediate. nih.gov
Mutational analyses of highly conserved aspartate residues in other response regulators in Salmonella typhimurium have demonstrated their essential role in the protein's function, supporting the likely importance of similar residues in CobC. nih.gov
Biophysical Characterization of Enzyme Activity
Detailed biophysical characterization of the this compound from Salmonella enterica, including its thermal stability, optimal pH, and response to inhibitors, is not extensively documented in the scientific literature. General studies on phosphatases indicate that their activity is influenced by factors such as pH and temperature, and they can be inhibited by various compounds, including phosphate analogs and metal chelators. nih.gov However, specific data for the this compound is required for a complete understanding of its biophysical properties.
Impact of Mutational Analysis on CobC Function
However, the functional importance of the this compound as a whole is underscored by the phenotype of cobC mutants. In vivo data from Salmonella typhimurium demonstrates that a lack of CobC function completely blocks the synthesis of cobalamin from its precursors, cobinamide and 5,6-dimethylbenzimidazole. nih.gov This indicates that the phosphatase activity of CobC is an essential step in the assembly of the nucleotide loop. nih.gov
The defect in cobC mutant strains can be chemically rescued by providing exogenous N¹-α-D-ribosyl-5,6-dimethylbenzimidazole, the product of the CobC-catalyzed reaction. nih.gov This finding confirms that the metabolic block in these mutants occurs specifically at the dephosphorylation step managed by CobC. nih.gov
While this information highlights the critical role of the this compound, it does not provide the granular detail that would be obtained from site-directed mutagenesis studies, which are essential for elucidating the roles of specific active site residues in catalysis and substrate recognition.
Structural Biology of Cobc Protein
Primary Sequence Analysis and Functional Motif Identification
Primary sequence analysis of a protein involves determining the linear order of amino acids in its polypeptide chain. This sequence dictates the protein's higher-level structures and ultimately its function. creative-proteomics.comsavemyexams.com Functional motifs are recurring patterns in amino acid sequences that are associated with specific biological functions or structures. bitesizebio.comnih.gov Analyzing these motifs can provide insights into a protein's potential activities and evolutionary relationships. creative-proteomics.combitesizebio.com
Initial DNA sequence analysis of the cobC gene from Salmonella typhimurium predicted a polypeptide of 26 kDa. nih.gov This analysis revealed striking homology to known enzymes such as phosphoglycerate mutase, fructose-2,6-bisphosphatase, and acid phosphatase enzymes, suggesting a phosphatase function for CobC. nih.gov Conserved motifs characteristic of cobalamin biosynthetic enzymes, thought to be involved in cobalt ion binding, have been identified in CobC protein. ontosight.ai UniProt entries for CobC from Salmonella typhimurium and Escherichia coli list predicted active site features, including a potential tele-phosphohistidine intermediate at position 8 and a proton donor/acceptor at position 81, based on similarity to other proteins. uniprot.orguniprot.org
Secondary Structure Elements
Protein secondary structure refers to the local folding patterns of the polypeptide backbone, primarily forming alpha helices and beta sheets. khanacademy.orgwikipedia.orgchemistrytalk.org These structures are stabilized by hydrogen bonds between the carbonyl oxygen and amino hydrogen atoms of the peptide backbone. khanacademy.orgwikipedia.org Other secondary structures include beta turns and random coils, which provide flexibility and link the more regular elements. wikipedia.orgchemistrytalk.orgmetwarebio.com
While specific detailed analyses of CobC's secondary structure elements (e.g., percentage of alpha helices and beta sheets) were not extensively detailed in the search results, structural studies, particularly X-ray crystallography, inherently determine the arrangement of these elements within the protein's three-dimensional fold. rcsb.orgwikipedia.orgplantsciencejournal.com For instance, structural diagrams of related proteins or domains often depict beta-sheets and alpha-helices as fundamental components. researchgate.net
Tertiary Structure and Overall Fold
Determination of Three-Dimensional Structures (e.g., X-ray Crystallography)
X-ray crystallography is a primary method for determining the atomic structure of proteins. rcsb.orgwikipedia.orgnih.gov This technique involves purifying and crystallizing the protein, then exposing the crystal to X-rays. rcsb.orgwikipedia.orgamrita.edu The resulting diffraction pattern is analyzed to create an electron density map, from which the positions of atoms are determined. rcsb.orgwikipedia.orgplantsciencejournal.com Approximately 85% of known protein structures have been elucidated using X-ray crystallography. nih.gov
Crystal structures of CobC from different organisms have been determined, providing detailed insights into its three-dimensional architecture. For example, crystal structures of L-threonine-O-3-phosphate (Thr-P) decarboxylase CobC from Sinorhizobium meliloti (SmCobC) have been determined in both apo form and in complex with a reaction intermediate. nih.gov These structures support its enzymatic activity and reveal details about its substrate-binding pocket. nih.gov
Structural Homology and Evolutionary Relationships to Other Phosphatases
Structural homology refers to similarities in the three-dimensional structures of proteins, which often indicate evolutionary relationships and similar functions, even if their primary sequences have diverged. nih.govoaji.net Comparing the structure of CobC to other phosphatases can reveal common architectural features and evolutionary history.
As mentioned in the primary sequence analysis, CobC shows striking homology to various phosphatases, including phosphoglycerate mutase, fructose-2,6-bisphosphatase, and acid phosphatase enzymes. nih.gov This suggests a shared evolutionary origin and potentially conserved catalytic mechanisms within the phosphatase superfamily. Structural comparisons with other protein tyrosine phosphatases (PTPs), for instance, highlight the importance of combining primary sequence data with three-dimensional structure to understand function and evolutionary relationships within protein families. nih.govnih.gov
Quaternary Structure and Oligomerization State
Quaternary structure describes the arrangement of multiple polypeptide chains (subunits) in a functional protein complex. khanacademy.orgchemistrytalk.orgwikipedia.org Not all proteins have a quaternary structure; some function as single polypeptide chains. wikipedia.org Proteins composed of multiple subunits are called oligomers, and their oligomerization state (e.g., dimer, tetramer) can influence their activity and regulation. wikipedia.orgrefeyn.com
While some proteins function as monomers, many self-assemble into quaternary structures. wikipedia.orgrefeyn.comharvard.edu The oligomerization state can be determined through various experimental techniques and predicted computationally. refeyn.comnih.govplos.org Although the search results did not explicitly state the specific quaternary structure of CobC from all organisms, information regarding the oligomerization state of proteins in databases like the Protein Quaternary Structure (PQS) file server indicates that proteins can exist as monomers, homodimers, higher-order homooligomers, and heterooligomers. harvard.edu For example, the C-terminal domain of CobL, a related protein, forms a tetramer. researchgate.net The catalytic unit of some transaminases, which share structural similarities with phosphatases, is a homodimer. researchgate.net Further structural studies on CobC would be needed to definitively determine its oligomerization state in different biological contexts.
Active Site Architecture and Substrate Binding Pockets
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. amrita.edu The architecture of the active site, determined by the arrangement of specific amino acid residues, is crucial for substrate specificity and catalytic activity. amrita.edulibretexts.org Substrate binding pockets are specific clefts or cavities within the active site that accommodate the substrate. amrita.edulibretexts.org
The crystal structure of SmCobC revealed a positively charged substrate-binding pocket located between the large and small domains of the protein. nih.gov This pocket is responsible for the enzyme's substrate selectivity for L-threonine-O-3-phosphate. nih.gov In the context of its phosphatase activity in cobalamin biosynthesis, CobC's active site facilitates the binding and dephosphorylation of phosphorylated substrates like N1-(5-phospho-alpha-D-ribosyl)-5,6-dimethylbenzimidazole and adenosylcobalamin-5'-phosphate. nih.govnih.govpnas.orgpsu.edu The specific amino acid residues lining the active site pocket interact with the substrate through various forces, including hydrogen bonds and electrostatic interactions, facilitating the catalytic reaction. savemyexams.comlibretexts.org Studies on other enzymes, such as transaminases, also highlight how the composition and flexibility of amino acid residues in binding pockets determine substrate specificity. researchgate.net
Protein Protein Interactions and Cellular Localization
Interaction with Cobalamin Biosynthesis Pathway Components
CobC operates within a series of enzymatic reactions that assemble the nucleotide loop of cobalamin. Its direct interactions and functional associations with other enzymes in this pathway are crucial for the efficient production of the essential cofactor.
The late steps of adenosylcobalamin biosynthesis, which involve the assembly of the nucleotide loop, are carried out by a set of enzymes including CobU, CobS, CobT, and CobC. CobU is a bifunctional enzyme with adenosylcobinamide kinase and adenosylcobinamide-phosphate guanylyltransferase activities, responsible for activating adenosylcobinamide (AdoCbi) to adenosylcobinamide-GDP (AdoCbi-GDP). drugbank.comglycosmos.orguniprot.org CobT functions as a nicotinate (B505614) mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, synthesizing alpha-ribazole-5'-phosphate (α-ribazole-5'-P). drugbank.comglycosmos.orguniprot.org CobS, the cobamide synthase, then catalyzes the condensation of AdoCbi-GDP and α-ribazole-5'-P to form adenosylcobalamin 5'-phosphate (AdoCbl-5'-P). glycosmos.orguniprot.org Finally, CobC, an adenosylcobalamin-5'-phosphate phosphatase, removes the phosphate (B84403) group from AdoCbl-5'-P to yield the mature adenosylcobalamin (AdoCbl). drugbank.comglycosmos.orguniprot.orgdrugbank.comepfl.ch This sequential action highlights the close functional association between CobC and these other enzymes in the terminal stages of the pathway.
Research suggests that the enzymes involved in the late steps of cobamide biosynthesis, including CbiB, CobU, CobT, CobC, and CobS, may function together as a multienzyme complex. glycosmos.orgepfl.ch This proposed complex is thought to be associated with the cell membrane. glycosmos.orgepfl.ch In vitro studies have provided evidence supporting this model, demonstrating that the association of the CobC phosphatase with liposomes is dependent on the presence of CobS within those liposomes. epfl.ch This finding indicates a physical interaction between CobC and CobS and supports the concept of their co-localization within a larger complex.
Subcellular Localization and Functional Compartmentation
The subcellular localization of the enzymes involved in cobalamin biosynthesis dictates where the various steps of the pathway occur within the cell. CobU and CobT are described as cytosolic proteins, responsible for generating activated precursors in the cytoplasm. glycosmos.orgidentifiers.org In contrast, CobS is known to be a polytopic inner membrane protein. glycosmos.orgepfl.ch The proposed multi-enzyme complex, which includes CobC and CobS, is thought to be associated with the cell membrane. glycosmos.orgepfl.ch This suggests that the final steps of cobalamin biosynthesis, including the dephosphorylation catalyzed by CobC, likely take place at or near the inner cell membrane, facilitated by the membrane anchoring provided by CobS. The functional compartmentation of this pathway, with early steps in the cytoplasm and later steps potentially membrane-associated, allows for the coordinated and efficient synthesis of cobalamin.
Methodologies for Investigating Protein-Protein Interactions
Various biochemical and genetic techniques are employed to investigate the interactions between CobC and other proteins in the cobalamin biosynthesis pathway, as well as the formation of multi-enzyme complexes. Common methods for characterizing protein-protein interactions include co-immunoprecipitation (co-IP), pull-down assays, crosslinking, label transfer, and far-western blot analysis. uniprot.orguniprot.orgresearchgate.netuniprot.org Yeast two-hybrid (Y2H) screening systems offer an in vivo approach to identify interacting partners. uniprot.orgresearchgate.net Quantitative methods like quantitative IP (qIP) luciferase assays can provide insights into interaction strength. uniprot.org Techniques such as native gels can be used to analyze stable protein complexes. uniprot.org More advanced techniques like affinity purification coupled with mass spectrometry (AP-MS), co-fractionation followed by mass spectrometry (coFrac-MS), proximity labeling (PL), and cross-linking mass spectrometry (XL-MS) are also utilized for identifying protein interaction networks on a larger scale. uniprot.orgrcsb.org In the context of CobC and the cobalamin biosynthesis complex, in vitro experiments using cell-free extracts and reconstituted liposomes have been particularly useful in demonstrating the membrane association of CobC dependent on CobS. epfl.chnih.gov
Biological Roles and Physiological Significance
Contribution to Cobalamin Production in Microorganisms
Cobalamin biosynthesis is a complex process exclusive to certain bacteria and archaea, involving approximately 30 enzymatic steps. drugbank.com This pathway is broadly categorized into two main routes: the aerobic pathway, which requires oxygen, and the anaerobic pathway. The CobC protein, identified as an adenosylcobalamin-5'-phosphate phosphatase, catalyzes a crucial final step in both pathways. nih.gov Specifically, it is responsible for the dephosphorylation of adenosylcobalamin-5'-phosphate to form adenosylcobalamin, one of the active forms of vitamin B12. nih.gov
The biosynthesis of cobalamin is metabolically expensive, sharing intermediates with other essential tetrapyrrole compounds like heme and chlorophyll. nih.gov This necessitates tight regulation to balance the metabolic flux between these pathways. The presence and activity of CobC and other enzymes in the cobalamin synthesis pathway are therefore vital for microorganisms that produce this essential cofactor.
Impact on Bacterial Growth and Core Metabolic Processes
The production of active cobalamin, facilitated by the this compound, is fundamental for the activity of several key enzymes involved in central carbon metabolism. researchgate.net In many bacteria, cobalamin-dependent enzymes are required for processes such as methionine synthesis, ribonucleotide reduction, and the metabolism of certain carbon and energy sources like ethanolamine and 1,2-propanediol.
The availability of cobalamin directly influences the metabolic flexibility of bacteria, allowing them to utilize a wider range of substrates for growth. researchgate.net For instance, the degradation of propionyl-CoA, a product of cholesterol and fatty acid metabolism in some bacteria, can be dependent on a B12-independent or B12-dependent pathway. researchgate.net The functionality of the B12-dependent pathway relies on the availability of the cofactor, underscoring the indirect but critical role of CobC in these core metabolic activities. Deficiencies in cobalamin production can lead to reduced growth rates and an inability to thrive in environments where cobalamin-dependent pathways are essential for survival.
Role in Microbial Adaptation to Environmental Stressors
The ability of microorganisms to adapt to fluctuating and often harsh environmental conditions is crucial for their survival. nih.gov This adaptation involves a complex network of cellular and molecular responses, including adjustments in metabolic pathways. nih.govmdpi.com While direct studies on the specific role of CobC in stress adaptation are limited, its function in producing cobalamin suggests an indirect involvement.
Cobalamin has been implicated in protecting against reactive oxygen species (ROS), a common environmental stressor. drugbank.com Therefore, the consistent production of cobalamin, dependent on enzymes like CobC, can contribute to the microorganism's ability to withstand oxidative stress. Furthermore, the metabolic versatility conferred by cobalamin-dependent enzymes allows bacteria to adapt to nutrient-limited environments by enabling the utilization of alternative carbon sources. youtube.com This metabolic flexibility is a key strategy for survival when preferred nutrients are scarce. researchgate.net The regulation of metabolic pathways in response to environmental cues is a fundamental aspect of microbial adaptation, and the synthesis of essential cofactors like cobalamin is an integral part of this regulatory network. youtube.com
Involvement in Microbial Virulence or Pathogenesis
Currently, there is a lack of direct scientific literature specifically implicating the this compound as a virulence factor in microbial pathogenesis. Bacterial virulence is a complex multifactorial process involving a wide array of proteins and systems that enable a pathogen to infect a host, evade immune responses, and cause disease. youtube.comyoutube.commdpi.com While some metabolic pathways are essential for the survival and proliferation of pathogens within a host, and thus contribute to virulence, a direct role for CobC has not been explicitly demonstrated.
Pathogenic bacteria often express a range of virulence factors, including toxins, adhesins, and secretion systems, which directly interact with host cells and tissues. nih.govmdpi.com Research into bacterial pathogenesis tends to focus on these more direct mechanisms of host-pathogen interaction. youtube.com Although the metabolic health of a pathogen is a prerequisite for its virulence, the specific contribution of individual metabolic enzymes like CobC to the pathogenic process remains an area that requires further investigation.
Implications for Microbial Biotechnology and Metabolic Engineering
The microbial production of vitamin B12 is of significant commercial interest for applications in the food, feed, and pharmaceutical industries. nih.gov Metabolic engineering of producer strains, such as Pseudomonas denitrificans and Propionibacterium shermanii, is a key strategy to enhance production yields. nih.gov This often involves the overexpression of genes encoding enzymes in the cobalamin biosynthetic pathway. nih.govresearchgate.net
Evolutionary and Comparative Aspects of Cobc Protein
Evolutionary Drivers of CobC Functional Specificity and Diversification
One significant evolutionary pressure is the need for efficient cobalamin synthesis. nih.gov Cobalamin is a complex and energetically expensive molecule to produce. researchgate.net Therefore, enzymes in the pathway, including CobC, would be under selection to be highly specific and efficient to avoid the accumulation of non-functional intermediates and to ensure a steady supply of the final cofactor.
The diversification of CobC, although not extensively documented, could be influenced by several factors:
Substrate promiscuity and neofunctionalization: While CobC is highly specific for α-ribazole-5'-phosphate, ancestral versions of the enzyme may have had broader substrate specificity. nih.gov Gene duplication events could have provided the raw material for one copy of the gene to evolve a new function (neofunctionalization) while the other retained the original function.
Adaptation to different metabolic contexts: The cobalamin biosynthesis pathway can vary between different bacterial species. nih.gov These variations might impose different requirements on the kinetic properties or regulation of CobC, leading to the evolution of distinct CobC variants.
Horizontal gene transfer: The cobalamin biosynthesis gene cluster has been subject to horizontal gene transfer between bacterial species. nih.gov The acquisition of a cobC gene from a different species could introduce a variant with slightly different properties, which could then be subject to selection in the new host.
The study of CobC variants from diverse bacterial lineages, including their kinetic properties and substrate specificities, would provide further insights into the evolutionary forces that have shaped the functional diversity of this essential enzyme. researchgate.netnih.gov
Advanced Methodologies for Cobc Protein Research
Molecular Cloning and Targeted Gene Manipulation
The isolation and manipulation of the cobC gene are foundational to its characterization. In Salmonella enterica serovar Typhimurium, the cobC gene was identified, mapped, cloned, and sequenced, revealing it to be divergently transcribed from the adjacent cobD gene. nih.gov This initial cloning provided the basis for all subsequent recombinant work.
Molecular Cloning Strategies:
Modern molecular cloning techniques are employed to isolate the cobC gene for expression in heterologous systems, typically Escherichia coli. ebi.ac.uk The general workflow involves:
DNA Source: Genomic DNA is isolated from the organism of interest, such as Salmonella enterica.
Gene Amplification: The cobC open reading frame is amplified using the polymerase chain reaction (PCR) with specific primers.
Vector Insertion: The amplified cobC gene is then inserted into an expression vector, a circular DNA molecule that can replicate within a host organism. rcsb.org
Transformation: The recombinant vector is introduced into a suitable host strain of E. coli.
Targeted Gene Manipulation:
Targeted gene manipulation, particularly gene knockout, has been instrumental in confirming the in vivo function of CobC. By creating a cobC mutant of Salmonella typhimurium, researchers demonstrated that the absence of a functional CobC protein blocks the assembly of the nucleotide loop of cobalamin. nih.gov This phenotype could be rescued by providing the product of the CobC-catalyzed reaction, thus confirming its physiological role. nih.gov
Recombinant Protein Expression, Purification, and Biochemical Characterization
To study the enzymatic properties of CobC in vitro, it is essential to produce and purify the protein in a recombinant form. E. coli is the most common host for this purpose due to its rapid growth and well-established expression systems. researchgate.net
Expression and Purification Workflow:
The expression of recombinant CobC typically involves the following steps:
Induction of Gene Expression: Once the E. coli culture reaches a suitable density, the expression of the cobC gene is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
Cell Lysis: The bacterial cells are harvested and broken open to release the cellular contents, including the recombinant this compound.
Purification: The this compound is separated from other cellular proteins using chromatography techniques. Affinity chromatography, where the recombinant protein is engineered to have a tag (e.g., a polyhistidine-tag) that binds to a specific resin, is a common and efficient method. researchgate.net
Biochemical Characterization:
The purified recombinant this compound from Salmonella typhimurium has a predicted polypeptide size of 26 kDa. nih.gov Initial biochemical characterization has shown that CobC possesses phosphatase activity. nih.gov Further characterization would typically involve determining the optimal pH and temperature for its activity, as well as its stability under various conditions.
High-Resolution Structural Determination Techniques
Understanding the three-dimensional structure of a protein is crucial for elucidating its mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining high-resolution protein structures.
X-ray Crystallography:
This technique involves the following steps:
Crystallization: The purified protein is induced to form a well-ordered crystal.
X-ray Diffraction: The crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the protein atoms, creating a unique diffraction pattern.
Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the amino acid sequence of the protein is fitted to generate a 3D model.
As of now, no experimentally determined high-resolution crystal structure for the this compound is available in the Protein Data Bank (PDB). sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can determine the structure of proteins in solution, providing insights into their dynamics. This technique relies on the magnetic properties of atomic nuclei. While a powerful tool, there are currently no published high-resolution NMR structures for the this compound.
Enzymatic Assay Development and Kinetic Analysis
To quantify the activity of an enzyme and understand its catalytic mechanism, specific enzymatic assays are developed. For the this compound from Salmonella typhimurium, an in vitro assay was developed to demonstrate its phosphatase activity. nih.gov
Assay Principle:
The assay demonstrated that CobC catalyzes the dephosphorylation of N¹-(5-phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole to produce N¹-α-D-ribosyl-5,6-dimethylbenzimidazole. nih.gov The activity can be monitored by detecting the release of inorganic phosphate (B84403) or by observing the formation of the product.
Kinetic Analysis:
A detailed kinetic analysis of an enzyme involves determining key parameters that describe its catalytic efficiency.
| Kinetic Parameter | Description |
| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for its substrate. |
| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
While the phosphatase activity of CobC has been established, detailed kinetic parameters such as Km and Vmax have not been extensively reported in the literature. nih.govnih.govgoogle.com
Biophysical Methods for Studying Protein-Ligand and Protein-Protein Interactions
A variety of biophysical techniques are available to study the interactions of proteins with other molecules, including substrates, inhibitors, and other proteins. nih.gov These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Commonly Used Biophysical Techniques:
| Technique | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). google.com |
| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation (kon and koff rates) in real-time. researchgate.net |
| Fluorescence Spectroscopy | Can be used to monitor changes in the protein's environment upon ligand binding. |
| Co-immunoprecipitation (Co-IP) | A technique to identify protein-protein interactions in vivo. researchgate.net |
Specific studies applying these biophysical methods to the this compound to characterize its interaction with its substrate or potential protein partners are not widely available in the current literature.
Advanced Spectroscopic Approaches (e.g., Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used in proteomics to identify and quantify proteins and their post-translational modifications. nih.gov In the context of CobC research, MS could be used to:
Confirm Protein Identity: Verify the molecular weight of the purified recombinant this compound.
Identify Post-Translational Modifications: Determine if the native this compound undergoes any modifications in the cell.
Quantify Protein Abundance: In large-scale proteomic studies, MS can be used to measure the relative abundance of CobC under different cellular conditions. nih.gov
While comprehensive proteomic analyses of Salmonella enterica have been conducted, specific studies focusing on the detailed mass spectrometric characterization of the this compound are limited. nih.govnih.gov
Transcriptomic and Proteomic Profiling in Response to Environmental Cues
Understanding how the expression of the cobC gene and the abundance of the this compound are regulated in response to different environmental conditions is crucial for understanding its role in the broader context of cellular metabolism and stress response.
Transcriptomic Analysis:
Transcriptomics involves the study of the complete set of RNA transcripts in a cell. Techniques like RNA sequencing (RNA-seq) can be used to quantify the expression level of every gene in the genome under specific conditions. Studies on Salmonella enterica have shown that genes involved in cobalamin biosynthesis are regulated in response to various cues, such as the presence of produce, which can influence the bacterium's metabolic state. For example, during adaptation to fresh-cut radish greens, planktonic Salmonella cells were observed to utilize cobalamin as a cofactor for coupled metabolic pathways. A study on a salt-tolerant mutant of Salmonella also showed that the addition of vitamin B12 could enhance cell survival and that the knockout of cobC altered the strain's growth boundaries under salt stress.
Proteomic Profiling:
Proteomics aims to identify and quantify the entire complement of proteins in a cell or organism. Quantitative proteomic techniques, such as those based on mass spectrometry, can be used to measure changes in the abundance of thousands of proteins simultaneously in response to environmental stimuli. nih.gov For instance, proteomic studies of Salmonella enterica have been used to analyze protein expression changes upon exposure to oxidative stress (hydrogen peroxide) and during infection of host cells. nih.gov While these studies provide a global view of the cellular response, a detailed analysis of the regulation of this compound levels under a wide range of environmental cues has not been a primary focus.
Computational and Bioinformatic Approaches
Computational biology and bioinformatics have become indispensable for dissecting the complexities of proteins like CobC. These approaches allow researchers to process vast amounts of sequence and structural data to generate hypotheses, guide experimental design, and interpret results. For CobC, which is part of a larger, intricate metabolic pathway, computational methods are crucial for understanding its specific role and mechanism of action.
Sequence Alignment and Homology Modeling
Sequence alignment is a fundamental bioinformatic technique used to identify similarities between the amino acid sequence of a protein and those of other proteins. youtube.commit.edu For the this compound, this method is instrumental in identifying homologous proteins (homologs) across different species. mit.edu By comparing the sequence of CobC from an organism like Salmonella enterica with protein sequences in databases such as GenBank and UniProt, researchers can find proteins with a shared evolutionary ancestry. nih.gov This comparative analysis helps in pinpointing conserved regions that are likely essential for the protein's catalytic function and structural integrity. youtube.com
Homology modeling, also known as comparative modeling, leverages the sequence similarity identified through alignment to build a three-dimensional (3D) structural model of a target protein. wikipedia.orgnih.govnih.gov This technique is particularly valuable when an experimentally determined structure (e.g., from X-ray crystallography or NMR spectroscopy) is unavailable. The process involves using the known 3D structure of a homologous protein as a template. wikipedia.orgnih.gov For CobC, if a crystal structure of a closely related enzyme exists, its coordinates can be used to model the 3D structure of the this compound. insilicodesign.com Software like SWISS-MODEL and Modeller are commonly used for this purpose. expasy.org The quality of the resulting model is highly dependent on the percentage of sequence identity between the target (CobC) and the template. wikipedia.orgnih.gov A higher sequence identity generally leads to a more accurate and reliable model. The generated model can then be used for further computational studies, such as molecular docking, to investigate its interactions with substrates.
| Tool/Database | Application in CobC Research | Reference |
| BLAST | Identifying homologous sequences of CobC across different species. | nih.gov |
| Clustal Omega | Performing multiple sequence alignments to find conserved domains in the this compound family. | mit.edu |
| SWISS-MODEL | Generating 3D homology models of CobC using known structures of related proteins as templates. | nih.govexpasy.org |
| UniProt | Accessing curated information about the this compound sequence and function. | N/A |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the this compound, docking is used to predict how its substrates, such as adenosylcobyric acid, bind to its active site. This method allows researchers to visualize the interactions between the protein and its ligand at an atomic level, identifying key amino acid residues involved in binding. nih.gov Docking studies on proteins from organisms like Salmonella enterica have been used to understand substrate specificity and enzyme mechanism. nih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the this compound-ligand complex over time. nih.govmdpi.com MD simulations provide a dynamic view of the protein, revealing how it moves and flexes in a simulated physiological environment. nih.govresearchgate.net By simulating the motions of atoms and molecules, researchers can assess the stability of the docked pose and observe how the protein structure adapts upon ligand binding. nih.gov These simulations can reveal important information about the flexibility of certain protein regions, such as loops, and the persistence of key interactions, like hydrogen bonds, between CobC and its substrate. researchgate.net
| Technique | Purpose in CobC Research | Key Insights |
| Molecular Docking | Predicts the binding mode and affinity of substrates to the CobC active site. | Identification of key amino acid residues involved in substrate recognition and binding. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the this compound and its complex with a substrate over time. | Assessment of the stability of the protein-ligand complex and characterization of conformational changes. |
Machine Learning Applications in Protein Function and Structure Prediction
Machine learning (ML) is increasingly being applied in bioinformatics to predict protein function and structure from amino acid sequences. nih.govberscience.orgnih.gov For the this compound, ML algorithms can be trained on large datasets of known enzyme sequences and their functions to predict its specific catalytic activity and potential secondary functions. mdpi.com These models can identify complex patterns in sequence data that may not be apparent through simple sequence alignment. nih.gov
In the realm of structure prediction, deep learning models, a subset of machine learning, have made significant strides. mdpi.com While homology modeling relies on the existence of a known template structure, deep learning-based methods can predict protein structures ab initio (from scratch) or with greater accuracy when templates are distant. These advanced algorithms can learn the complex interplay of amino acid interactions to predict the 3D fold of a protein like CobC with increasing precision. mdpi.com The application of such models can provide structural insights even in the absence of close homologs with known structures, thereby expanding the utility of computational methods in studying the this compound. mdpi.com
Research Gaps and Future Perspectives on Cobc Protein
Unresolved Questions in CobC Enzymology and Reaction Mechanism
While the fundamental role of CobC as a phosphatase in the nucleotide loop assembly of vitamin B12 is established, several questions regarding its enzymatic activity and reaction mechanism persist. acs.org A primary area of uncertainty lies in the precise catalytic mechanism, including the identification of key active site residues and their specific roles in substrate binding and catalysis. The exact mechanism of how CobC recognizes and dephosphorylates α-ribazole-5'-phosphate remains to be fully detailed.
Furthermore, the substrate specificity of CobC warrants deeper investigation. While α-ribazole-5'-phosphate is its known primary substrate, the possibility of CobC acting on other phosphorylated intermediates or its potential for promiscuous activity on other cellular metabolites has not been exhaustively explored. Understanding the full range of its substrate tolerance could reveal novel functions or regulatory roles for this enzyme.
Key Unresolved Questions in CobC Enzymology:
| Unresolved Question | Significance |
| Precise catalytic mechanism | Understanding the fundamental biochemical function and enabling rational enzyme engineering. |
| Identification of all active site residues | Crucial for site-directed mutagenesis studies to probe enzyme function. |
| Substrate specificity and potential promiscuity | May reveal novel metabolic pathways or regulatory roles. |
| Kinetics and regulation by cellular metabolites | Elucidating how CobC activity is controlled within the cell. |
Further Elucidation of Regulatory Networks Governing cobC Expression
The expression of the cobC gene is known to be tightly regulated as part of the larger cobalamin biosynthetic operon. In organisms like Salmonella typhimurium, transcription is repressed by cobalamin and molecular oxygen and is influenced by catabolite repression. nih.gov However, the complete regulatory network governing cobC expression is likely more complex and involves a multifactorial interplay of transcriptional and post-transcriptional control mechanisms. frontiersin.orgplos.org
Future research should aim to identify all the transcription factors, both activators and repressors, that directly bind to the promoter region of the cob operon and modulate its expression in response to various environmental and cellular cues. nih.gov The role of small non-coding RNAs (sRNAs) and riboswitches in the post-transcriptional regulation of cobC mRNA stability and translation is another area that requires further investigation. nih.govpnas.orgpnas.org A comprehensive understanding of this regulatory network is crucial for predicting and manipulating vitamin B12 production in different organisms.
Dynamic Structural Changes and Conformational States during Catalysis
Like many enzymes, CobC is not a static entity but likely undergoes dynamic conformational changes throughout its catalytic cycle. nih.govnih.gov While static crystal structures can provide valuable insights, they represent only a snapshot of the protein's conformational landscape. nih.gov A significant research gap exists in understanding the dynamic structural transitions that CobC undergoes upon substrate binding, catalysis, and product release. mdpi.commdpi.com
Future studies employing techniques such as time-resolved X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular dynamics (MD) simulations could provide a more complete picture of these dynamic processes. uw.edu.plnih.govmdpi.com Elucidating the different conformational states and the transitions between them is essential for a complete understanding of the enzyme's mechanism and for the rational design of inhibitors or activators. nih.gov
Comprehensive Mapping of CobC Protein Interactomes in Various Organisms
Proteins rarely function in isolation; they often interact with other proteins to form complex networks that carry out cellular processes. nih.govbeilstein-journals.orgyoutube.com The complete interactome of CobC, encompassing all its transient and stable protein-protein interactions, remains largely uncharacterized. researchgate.net Identifying the proteins that interact with CobC is crucial for understanding its regulation, localization, and integration into the broader cellular metabolic network. embopress.orgnih.gov
High-throughput techniques such as yeast two-hybrid screening, affinity purification coupled with mass spectrometry (AP-MS), and proximity-dependent labeling methods can be employed to systematically map the CobC interactome in different organisms. nih.govyoutube.com The identification of interacting partners could reveal novel regulatory mechanisms, substrate channeling pathways, or previously unknown functions of CobC.
Potential for Applications in Synthetic Biology and Metabolic Engineering
The enzymes of the cobalamin biosynthesis pathway, including CobC, hold significant potential for applications in synthetic biology and metabolic engineering. researchgate.netnih.govmathworks.com Vitamin B12 is an essential cofactor for many industrial enzymes and a valuable nutritional supplement. nih.gov Engineering microorganisms to overproduce vitamin B12 is a key goal in industrial biotechnology. mdpi.com
A thorough understanding of CobC's enzymology and regulation is a prerequisite for its effective utilization in metabolic engineering strategies. nih.govresearchgate.netresearchgate.net Future research could focus on engineering CobC to have improved catalytic efficiency, altered substrate specificity, or reduced feedback inhibition. Furthermore, the expression of cobC and other cobalamin biosynthetic genes can be fine-tuned using synthetic biology tools to optimize vitamin B12 production in microbial cell factories.
Potential Synthetic Biology and Metabolic Engineering Applications of CobC:
| Application | Approach |
| Enhanced Vitamin B12 Production | Overexpression of cobC and other pathway genes; engineering of CobC for higher catalytic activity. |
| Production of B12 Analogs | Engineering CobC to accept modified substrates. |
| Biosensors | Utilizing the CobC promoter or protein as a sensor for specific metabolites. |
Emerging Methodological Advancements and Their Application to CobC Research
Advances in experimental and computational techniques are continually opening new avenues for studying enzymes like CobC. mtoz-biolabs.comnih.govlongdom.orgnih.govbiotherapeuticsanalyticalsummit.com Emerging methodologies can provide unprecedented insights into its structure, function, and regulation.
Cryo-electron microscopy (cryo-EM) can be used to determine the structure of CobC in different conformational states or in complex with its interacting partners. news-medical.net Single-molecule techniques can be employed to observe the catalytic cycle of individual CobC molecules in real-time. technologynetworks.comsciencedaily.com In the realm of computational biology, advanced molecular dynamics simulations and machine learning approaches can be used to predict the dynamic behavior of CobC and to design novel variants with desired properties. nih.govohsu.edu The application of these cutting-edge methods will undoubtedly accelerate our understanding of this vital enzyme.
Q & A
Q. What experimental methodologies are recommended for quantifying CobC protein levels in cell lysates?
The Bradford assay remains a gold-standard method for protein quantification due to its sensitivity (detection in µg ranges) and compatibility with diverse buffers . For CobC-specific quantification, pair this with immunoblotting using validated antibodies. Normalize results against housekeeping proteins (e.g., β-actin) to account for loading variability. Ensure lysate preparation avoids detergents interfering with the Bradford dye-binding principle .
Q. How can researchers validate the structural integrity of recombinant this compound after purification?
Use circular dichroism (CD) spectroscopy to assess secondary structure (α-helices, β-sheets) and compare against known structural data from databases like UniProt or PDB. For functional validation, combine this with enzymatic activity assays (e.g., kinetic analysis of CobC’s role in cobalamin biosynthesis). Tools like CLC Genomics Workbench can generate hydrophobicity plots and charge distribution maps to predict structural anomalies .
Advanced Research Questions
Q. How to resolve contradictions in this compound interaction data across different experimental systems (e.g., yeast two-hybrid vs. co-IP)?
Contradictions often arise from context-dependent interactions (e.g., post-translational modifications or cell-type-specific chaperones). Address this by:
- Performing orthogonal assays (e.g., surface plasmon resonance for binding affinity).
- Using cross-linking agents to stabilize transient interactions.
- Validating in physiological conditions (e.g., native PAGE under non-denaturing buffers) . Reference databases like BioGRID or STRING to compare interaction networks and identify conserved partners .
Q. What computational strategies are effective for predicting this compound functional domains when experimental data is limited?
Leverage tools like InterProScan to integrate domain predictions from Pfam, SMART, and PROSITE. For mechanistic hypotheses, use molecular dynamics simulations (e.g., GROMACS) to model substrate binding pockets. Pair this with phylogenetic analysis to identify conserved residues critical for function . The Proteins API provides programmatic access to annotations from UniProt and PRIDE, enabling batch analysis of homologous proteins .
Q. How to design a robust study investigating CobC’s role in bacterial metabolic pathways under varying stress conditions?
- Hypothesis framing : Apply the PCC framework (Population: E. coli mutants; Concept: CobC-dependent cobalamin synthesis; Context: oxidative stress) .
- Methods : Use RNA-seq to profile CobC expression under stress, followed by metabolomic profiling (LC-MS) to quantify cobalamin intermediates.
- Controls : Include isogenic CobC-knockout strains and rescue experiments with plasmid-borne CobC .
Methodological Troubleshooting
Q. Why might discrepancies arise in CobC enzymatic activity measurements between lab-prepared and commercial recombinant protein batches?
- Potential causes : Differences in post-purification folding (e.g., missing disulfide bonds) or buffer composition affecting pH/ionic strength.
- Solutions : Characterize batches using SDS-PAGE with Coomassie staining and MALDI-TOF for mass verification. Optimize assay conditions via factorial design (e.g., varying Mg²⁺ concentrations) .
Q. How to address low reproducibility in CobC interaction studies using affinity purification-mass spectrometry (AP-MS)?
- Pre-lysis optimization : Include protease/phosphatase inhibitors and reduce non-specific binding with high-stringency washes (e.g., 500 mM NaCl).
- Data analysis : Use statistical frameworks like SAINTexpress to filter low-confidence interactors. Cross-reference results with CRAPome (Contaminant Repository for Affinity Purification) .
Data Analysis & Resources
Q. Which databases provide reliable structural and functional annotations for this compound?
- Primary : UniProt (curated sequences, domains), PDB (3D structures), PRIDE (proteomic datasets) .
- Specialized : BioCyc for metabolic pathway context, STRING for interaction networks.
Q. How to integrate CobC-related omics data (transcriptomics, proteomics) into a cohesive model?
Use platforms like Cytoscape for network visualization and IPA (Ingenuity Pathway Analysis) for pathway enrichment. For reproducibility, document workflows in Galaxy or Nextflow .
Ethical & Reporting Considerations
Q. What ethical guidelines apply when publishing this compound data with potential dual-use implications (e.g., antibiotic resistance pathways)?
Follow the NIH Guidelines for Research Involving Recombinant DNA and disclose potential dual-use risks in manuscript limitations sections. Use platforms like ClinicalTrials.gov for protocol preregistration to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
